1,2-双(4-乙炔基苯基)-1,2-二苯基乙烯

描述

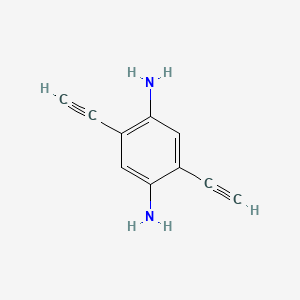

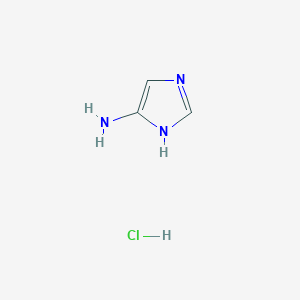

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene is a useful research compound. Its molecular formula is C30H20 and its molecular weight is 380.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光子特性和聚合物合成

1,2-双(4-乙炔基苯基)-1,2-二苯基乙烯已被用于通过炔烃多氢化硅合成聚(硅烯亚乙烯),从而开发出具有高分子量和热稳定性的聚合物。这些聚合物表现出聚集增强发射,可用于化学传感器等应用中 (Lu 等人,2011)。

聚集诱导发射和爆炸物检测

使用 1,2-双(4-乙炔基苯基)-1,2-二苯基乙烯合成的超支化共轭聚(四苯基乙烯),显示出聚集诱导或增强发射的独特现象。该性质在开发用于爆炸物检测的荧光化学传感器中特别有益 (Hu 等人,2012)。

功能性聚合物开发

该化合物在制造具有高溶解性和成膜能力的功能性聚合物中也发挥着重要作用。将其包含在聚合物链中会导致在溶液中表现出微弱的发射,但在聚集状态下表现出强烈的荧光,标志着其在聚集诱导发射研究领域的重要性 (Deng 等人,2016)。

光学和电子应用

在电子和光学领域,1,2-双(4-乙炔基苯基)-1,2-二苯基乙烯已被用于构建具有明确结构的大分子。这些大分子在聚集时表现出高热稳定性和强发射特性,表明在光电领域具有潜在应用 (Chan 等人,2013)。

蛋白质检测和定量

其衍生物已合成并用于蛋白质检测和定量。功能化衍生物表现出聚集诱导发射,作为牛血清白蛋白等蛋白质的有效和选择性生物探针 (Tong 等人,2007)。

作用机制

Target of Action

It’s known that this compound is involved in the sonogashira reaction , a cross-coupling reaction used in organic chemistry, suggesting that its targets could be various organic compounds undergoing this reaction.

Mode of Action

The mode of action of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene involves its participation in the Sonogashira reaction . This reaction is a cross-coupling process that combines aryl or vinyl halides with terminal alkynes to generate conjugated enynes and arylalkynes . The reaction typically proceeds in the presence of a palladium (0) catalyst, a copper (I) cocatalyst, and an imine base .

Biochemical Pathways

The biochemical pathways affected by 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene are related to the synthesis of complex organic compounds. In the Sonogashira reaction, this compound can help form C(sp2)-C(sp) bonds, which are crucial in the synthesis of pharmaceuticals, nanomaterials, and natural products .

Result of Action

The result of the action of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene is the formation of conjugated enynes and arylalkynes via the Sonogashira reaction . These compounds have various applications in the synthesis of pharmaceuticals, nanomaterials, and natural products .

Action Environment

The action, efficacy, and stability of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene can be influenced by various environmental factors. For instance, the Sonogashira reaction typically requires a palladium (0) catalyst, a copper (I) cocatalyst, and an imine base . The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and the stability of this compound.

属性

IUPAC Name |

1-ethynyl-4-[2-(4-ethynylphenyl)-1,2-diphenylethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20/c1-3-23-15-19-27(20-16-23)29(25-11-7-5-8-12-25)30(26-13-9-6-10-14-26)28-21-17-24(4-2)18-22-28/h1-2,5-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFHNLOXRRWTLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene particularly interesting for materials applications?

A: 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene exhibits a phenomenon known as aggregation-induced emission (AIE) [, , , , , ]. This means that while it emits weak fluorescence when dissolved in a solution, it becomes highly fluorescent when aggregated in poor solvents or in the solid state. This property makes it a valuable building block for applications like fluorescent sensors, bioimaging probes, and optoelectronic devices.

Q2: How is 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene typically incorporated into polymeric materials?

A: 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene is commonly used as a monomer in polymerization reactions. Due to its two ethynyl groups, it can readily participate in Sonogashira cross-coupling reactions, a versatile method for synthesizing conjugated polymers [, , , , , ].

Q3: Can you provide some specific examples of polymers synthesized using 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene?

A3: Researchers have successfully synthesized various polymers incorporating 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene, including:

- Conjugated poly(tetraphenylethene)s: These polymers exhibit morphology-dependent AEE performance and have been investigated for their potential in optoelectronic and sensing applications [].

- Chiral polymers: By copolymerizing 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene with chiral monomers, researchers have created materials with tunable circularly polarized luminescence (CPL) properties, potentially useful in display technologies and asymmetric catalysis [].

- Hyperbranched polymers: 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene can be polymerized to form hyperbranched structures, which have shown promise in areas like fluorescent photopatterning, optical limiting, and explosive detection due to their unique morphology and enhanced AIE properties [, ].

Q4: Have any studies explored the potential of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene-based polymers for biological applications?

A: Yes, researchers have investigated 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene-based conjugated polymer nanoparticles (PBPTPE NPs) for in vitro and in vivo imaging []. These nanoparticles exhibited good biocompatibility and promising results in zebrafish models, suggesting potential for future biological applications.

Q5: What are some of the challenges associated with using 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene in material synthesis?

A: One challenge is controlling the morphology of the resulting polymers, as it can significantly impact their AIE properties. Additionally, fine-tuning the polymerization conditions is crucial to achieve desired molecular weights and polymer architectures [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B3069021.png)

![1,25-Dihydroxyvitamin D3-[D3] (CertiMass solution)](/img/structure/B3069029.png)